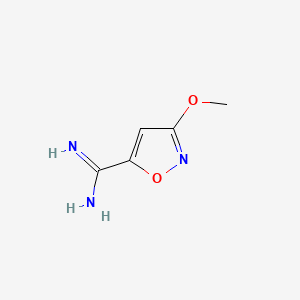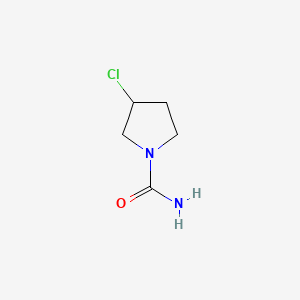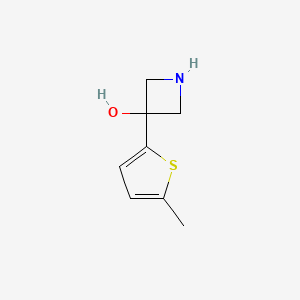
3-(5-Methylthiophen-2-yl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylthiophen-2-yl)azetidin-3-ol is a heterocyclic compound that features an azetidine ring substituted with a 5-methylthiophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methylthiophen-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or tosyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce amines.
Applications De Recherche Scientifique
3-(5-Methylthiophen-2-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-Methylthiophen-2-yl)azetidin-3-ol involves its interaction with molecular targets through its functional groups. For example, the hydroxyl group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions. These interactions can influence the compound’s biological activity and its ability to bind to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylthiophen-3-yl)azetidin-3-ol: Similar structure but with a different substitution pattern on the thiophene ring.
3-Vinylazetidin-3-ol: Features a vinyl group instead of a thiophene ring.
Uniqueness
3-(5-Methylthiophen-2-yl)azetidin-3-ol is unique due to the specific positioning of the methyl and thiophene groups, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C8H11NOS |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
3-(5-methylthiophen-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H11NOS/c1-6-2-3-7(11-6)8(10)4-9-5-8/h2-3,9-10H,4-5H2,1H3 |
Clé InChI |
WACZHGSTYZZQOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
![Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13590752.png)
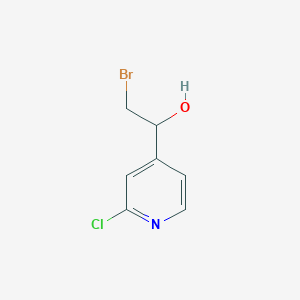
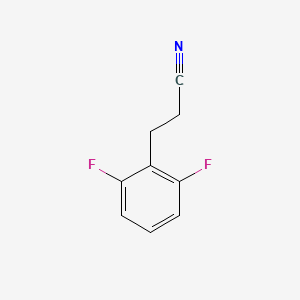
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
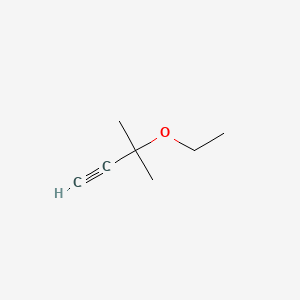

aminehydrochloride](/img/structure/B13590779.png)


